![molecular formula C19H31NO2 B1219141 17beta-Nitro-5alpha-androstane CAS No. 1973-78-0](/img/structure/B1219141.png)
17beta-Nitro-5alpha-androstane
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Overview
Description
17beta-Nitro-5alpha-androstane is an aza-steroid.
Scientific Research Applications
1. Neuropharmacological Applications
17beta-Nitro-5alpha-androstane derivatives exhibit potent anticonvulsant and anxiolytic activities. These compounds act as positive allosteric modulators of GABA(A) receptors in animal models. Specifically, 3alpha-hydroxy-17beta-nitro-5alpha-androstane and its analogs demonstrate efficacy in seizure models and anxiety-like behaviors, indicating their potential in neuropharmacology (Runyon et al., 2009).
2. Endocrinology and Metabolism
The metabolite 5alpha-Androstane-3beta, 17beta-diol (3betaAdiol), derived from 17beta-Nitro-5alpha-androstane, shows potential in modulating estrogen receptor-beta1-mediated gene transcription in neuronal cells. This suggests a role in neuroendocrine regulation and potential implications in hormonal therapies (Pak et al., 2005).
3. Analytical Chemistry and Drug Testing
17beta-Nitro-5alpha-androstane derivatives are also important in the analytical detection of prohibited substances in dietary supplements. Methods like gas chromatography/mass spectrometry are used for identifying these compounds, which are classified as prohibited by the World Anti-Doping Agency (Okano et al., 2009).
4. Steroid Synthesis Research
Research into the synthesis of various steroid derivatives, including those related to 17beta-Nitro-5alpha-androstane, contributes to the development of new pharmaceuticals. For example, efficient synthetic pathways for 5alpha-androst-1-ene-3,17-dione, a prodrug of 1-testosterone, have been developed (Zhang & Qiu, 2006).
5. Cancer Research
Studies have shown that certain 17beta-Nitro-5alpha-androstane derivatives have potential in cancer research. For instance, 2beta-amino-5alpha-androstane-3alpha,17beta-diol N-derivatives exhibit antiproliferative effects on human leukemia cells, highlighting their therapeutic potential (Thibeault et al., 2008).
6. Imaging and Therapy in Cancer
Derivatives like 5-iodo-3'-O-(17beta-succinyl-5alpha-androstan-3-one)-2'-deoxyuridine target androgen receptors and are being explored for imaging and therapy in androgen receptor-positive cancers (Kortylewicz et al., 2009).
properties
CAS RN |
1973-78-0 |
---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-nitro-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H31NO2/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20(21)22)19(15,2)12-10-16(14)18/h13-17H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
NEHHFSVRZKWSKW-KYQPOWKGSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[N+](=O)[O-])C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4[N+](=O)[O-])C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4[N+](=O)[O-])C |
Other CAS RN |
1973-78-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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